molecular formula C25H34N2O3 B6016990 N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide

N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide

Cat. No. B6016990
M. Wt: 410.5 g/mol
InChI Key: HKRVDOCVVKDHCI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide, also known as DMMDA-2, is a synthetic compound that belongs to the family of psychoactive substances. It is a derivative of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as MDMA and MDA. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.

Mechanism of Action

N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide acts on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, appetite, and sleep, among other functions. This compound also acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can increase heart rate and blood pressure, as well as cause pupil dilation and sweating. Additionally, this compound has been shown to increase levels of cortisol, a hormone involved in the stress response.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, making it a reliable and consistent compound for use in research. Additionally, this compound has a relatively long half-life, which allows for longer experiments to be conducted. However, this compound is a psychoactive substance and must be handled with care to avoid any potential harm to researchers.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further research could explore the mechanisms by which this compound exerts its neuroprotective effects and investigate its potential as a therapeutic agent. Additionally, research could explore the potential of this compound as a treatment for pain and inflammation, as well as its effects on other physiological systems such as the immune system. Overall, this compound is a promising compound for further scientific research and could have a range of potential therapeutic applications.

Synthesis Methods

N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzylamine in the presence of sodium cyanoborohydride and acetic acid. The resulting product can then be converted to this compound through a series of reactions involving piperidine and propanoyl chloride.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(4-methylphenyl)methyl]piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-19-6-8-21(9-7-19)18-27-14-4-5-20(17-27)10-13-25(28)26-16-22-11-12-23(29-2)15-24(22)30-3/h6-9,11-12,15,20H,4-5,10,13-14,16-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRVDOCVVKDHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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